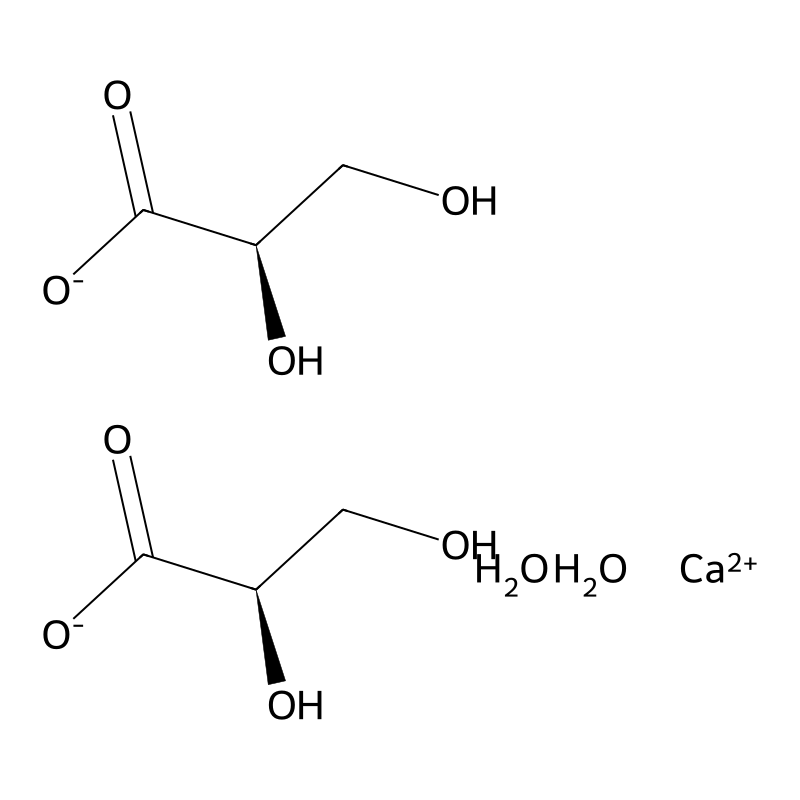

Glyceric acid calcium dihydrate, D-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glyceric acid calcium dihydrate, D- is a calcium salt of D-glyceric acid with the molecular formula and a molecular weight of approximately 286.25 g/mol. This compound appears as a white to off-white solid and is hygroscopic in nature, requiring storage under inert conditions or refrigeration to maintain stability . It has a melting point of around 134 °C (decomposition) and shows slight solubility in water when heated or sonicated .

- Calcium source: As it contains calcium ions, it might be involved in calcium-dependent processes within cells.

- Intermediate in metabolism: D-Glyceric acid is a metabolite in some pathways, and the calcium salt might play a role in its regulation or transport within cells.

Glycolysis Pathway

D-Glyceric acid is an intermediate metabolite in the glycolysis pathway, the primary process by which cells convert glucose into energy (ATP) . During glycolysis, D-glyceraldehyde 3-phosphate is converted to D-glycerate 1,3-bisphosphate, which is subsequently hydrolyzed to D-glyceric acid and inorganic phosphate .

Understanding the regulation and function of D-glyceric acid within glycolysis is crucial for researchers investigating various diseases like cancer, where altered cellular metabolism is a hallmark .

Glycerate Metabolism

D-Glyceric acid can also be a substrate for other metabolic pathways. For instance, it can be converted back into glucose through gluconeogenesis, a process for generating glucose from non-carbohydrate precursors . Research on these alternative pathways involving D-glyceric acid can provide insights into cellular adaptation and survival mechanisms under different nutrient conditions.

Chiral Analysis

D-Glyceric acid exists in two stereoisomers, D- and L- forms. D-Glyceric acid calcium dihydrate refers specifically to the D-isomer. Research involving chiral analysis may utilize D-Glyceric acid as a reference standard to distinguish between D- and L- isomers of other molecules due to their different physical properties like optical rotation .

- Complexation Reactions: The compound can form complexes with various organic and inorganic ligands due to the presence of calcium ions.

- Oxidation Reactions: D-glyceric acid can undergo oxidation to form other derivatives, which can then react with calcium salts to yield different products.

- Enzymatic Reactions: As a substrate or cofactor, it can influence enzymatic activities, particularly those that are calcium-dependent.

D-glyceric acid calcium dihydrate has been studied for its role in cellular metabolism and calcium signaling pathways. It serves as a source of calcium ions, which are crucial for various biological processes, including muscle contraction, neurotransmitter release, and cellular signaling . Research indicates that this compound may subtly activate cellular energy metabolism and influence intracellular calcium levels, thereby affecting cellular functions and biochemical pathways .

The synthesis of glyceric acid calcium dihydrate can be achieved through several methods:

- Enzymatic Production: This involves the enzymatic conversion of L-tartrate using L-tartrate decarboxylase, yielding high selectivity and yield for D-glyceric acid.

- Chemical Synthesis: The oxidation of glycerol using specific catalysts produces D-glyceric acid, which is subsequently reacted with calcium salts to form the dihydrate.

- Microbial Production: Certain microorganisms, such as Pseudomonas species, can convert L-tartrate into D-glyceric acid. This method is followed by purification and reaction with calcium salts to produce the dihydrate form .

Glyceric acid calcium dihydrate has diverse applications across several fields:

- Biochemical Research: It is used in studies investigating calcium ion signaling pathways and cellular metabolism.

- Pharmaceuticals: The compound serves as a precursor in the synthesis of TLR7/8 antagonists and other bioactive molecules .

- Electrocatalysis: It acts as an electrolyte for the electrocatalytic oxidation of glycerol, which has implications for energy storage and conversion technologies .

- Nutritional Supplements: Due to its role in metabolic processes, it may be explored for use in dietary supplements aimed at enhancing energy metabolism.

Studies investigating the interactions of glyceric acid calcium dihydrate focus primarily on its role in modulating intracellular calcium levels. Research indicates that this compound can influence various cellular responses through its action on calcium-dependent pathways. For example:

- It has been shown to affect enzyme activity by altering substrate specificity through changes in intracellular calcium concentrations.

- Its interaction with cellular membranes may also play a role in modulating signal transduction pathways.

Several compounds share structural similarities with glyceric acid calcium dihydrate. Here are some notable examples:

| Compound Name | Composition | Unique Features |

|---|---|---|

| D-Glyceric Acid Sodium Salt | Sodium salt of D-glyceric acid | Sodium replaces calcium; different solubility properties. |

| DL-Glyceric Acid Hemicalcium Salt Hydrate | Racemic mixture of D- and L-glyceric acid | Contains both isomers; potential differences in biological activity. |

| L-(−)-Glyceric Acid Hemicalcium Salt Monohydrate | Calcium salt of L-glyceric acid | L-isomer may have different metabolic effects compared to D-isomer. |

Uniqueness

Glyceric acid calcium dihydrate is unique due to its selective activation of mitochondrial metabolism, which is not observed in all similar compounds. Its high selectivity in enzymatic and

Glyceric acid calcium dihydrate, D-, represents a well-characterized calcium salt of the naturally occurring three-carbon sugar acid. The compound exhibits a comprehensive nomenclature system that reflects both its stereochemical properties and coordination chemistry characteristics [1].

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is calcium;(2R)-2,3-dihydroxypropanoate;dihydrate, which explicitly identifies the absolute stereochemical configuration at the second carbon atom [1]. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for stereochemical designation, where the R-configuration indicates the spatial arrangement of substituents around the chiral center [2]. The Chemical Abstracts Service provides the alternative systematic name: Propanoic acid, 2,3-dihydroxy-, calcium salt (2:1), dihydrate, (R)-, which emphasizes the 2:1 stoichiometric ratio between the organic anion and calcium cation [1].

Molecular Formula and Structural Components

The molecular formula C6H14CaO10 represents the complete dihydrate structure, incorporating two glycerate anions, one calcium cation, and two water molecules [1] [3]. The molecular weight is precisely determined as 286.25 g/mol through computational analysis [1]. The structural composition can be deconstructed into its constituent elements: six carbon atoms from two glycerate units, fourteen hydrogen atoms including those from hydration water, one calcium atom serving as the coordinating cation, and ten oxygen atoms distributed among carboxylate groups, hydroxyl substituents, and water molecules [1] [4].

Crystallographic Structure Determination

X-ray Diffraction Analysis of Calcium Coordination

The calcium coordination environment in glyceric acid calcium dihydrate, D-, exhibits characteristics typical of calcium-carboxylate complexes, as demonstrated through analysis of related calcium-organic acid systems. Calcium ions in such compounds typically adopt coordination numbers ranging from six to eight, forming distorted octahedral to cubic geometries [6] [7]. The coordination sphere is completed by oxygen atoms from carboxylate groups, hydroxyl substituents, and water molecules, creating a three-dimensional network structure [7].

Comparative studies of calcium coordination in similar dihydroxycarboxylic acid complexes indicate that calcium-oxygen bond distances typically fall within the range of 2.38 to 2.52 Å [7]. The calcium ion preferentially coordinates through multiple binding sites provided by each glycerate anion, including the carboxylate oxygen atoms and the hydroxyl groups at positions 2 and 3 of the propanoic acid backbone [6]. This multidentate coordination pattern contributes to the structural stability of the crystal lattice [8].

X-ray diffraction analysis of related calcium-organic acid hydrates reveals that the incorporation of organic molecules into calcium-containing crystal structures produces measurable lattice distortions [8]. High-resolution powder X-ray diffraction studies demonstrate that the presence of organic components can induce lattice parameter changes of up to 0.278% along specific crystallographic axes [8]. These structural perturbations reflect the accommodation of the organic molecules within the inorganic framework and provide evidence for successful incorporation rather than surface adsorption [8].

Hydration Layer Configuration in Dihydrate Form

Water Molecule Coordination Patterns

The dihydrate structure of glyceric acid calcium dihydrate, D-, incorporates two water molecules per formula unit, which play crucial roles in completing the calcium coordination sphere and establishing hydrogen bonding networks [1] [4]. Theoretical studies of hydrated calcium ion clusters provide insights into the hydration patterns relevant to this compound [7]. In calcium-water systems, the first hydration shell typically accommodates six to eight water molecules in a distorted octahedral arrangement, with the coordination number increasing as the total number of water molecules increases [7].

The sequential water binding energy calculations for calcium-water clusters indicate that water molecules exhibit strong interactions with calcium ions, with binding energies that remain relatively constant across different cluster sizes [7]. This consistency suggests that water molecules in the dihydrate structure maintain significant coordinative interactions with the calcium center rather than existing as loosely associated crystallization water [7].

Hydrogen Bonding Network Formation

The hydration water molecules in the dihydrate structure participate in extensive hydrogen bonding networks that stabilize the overall crystal structure [7]. Analysis of calcium-water cluster geometries reveals that as the number of water molecules increases, the average oxygen-oxygen distances decrease, indicating stronger intermolecular interactions between water molecules [7]. This hydrogen bonding network extends throughout the crystal lattice, connecting adjacent coordination units and contributing to the overall structural integrity [8].

The hydrogen bonding interactions in hydrated calcium-organic acid complexes are particularly important for maintaining crystal stability under ambient conditions [6]. The presence of hydroxyl groups on the glycerate anions provides additional sites for hydrogen bond formation, creating a complex three-dimensional network that incorporates both the hydration water and the organic substituents [6].

Stereochemical Configuration Verification

Absolute Configuration Determination via Chiroptical Methods

The absolute configuration of glyceric acid calcium dihydrate, D-, is unambiguously established as the (R)-configuration at the C-2 position through chiroptical analysis [1] [3]. The compound exhibits a positive optical rotation of [α]20/D +13° when measured at a concentration of 5 g/100 mL in water [3]. This dextrorotatory behavior is characteristic of the D-configurational series and confirms the R-absolute configuration according to the Cahn-Ingold-Prelog priority rules [9].

Chiroptical spectroscopy provides definitive methods for absolute configuration assignment in chiral compounds, particularly through electronic circular dichroism and optical rotation measurements [9] [10]. The application of density functional theory calculations to chiroptical properties has established reliable correlations between observed optical rotations and absolute configurations [10]. For glyceric acid derivatives, the correlation between positive optical rotation and R-configuration has been well-documented in the literature [11].

The stereochemical assignment is further supported by the established relationship between glyceric acid configuration and its biosynthetic origin from glycerol oxidation . The D-form corresponds to the naturally occurring enantiomer that participates in normal metabolic pathways, particularly glycolysis, where it serves as an intermediate in energy metabolism [13].

Circular dichroism spectroscopy of calcium glycerate solutions has been reported to show characteristic Cotton effects that depend on both concentration and pH conditions [14]. These spectroscopic features arise from the chiral environment created by the coordination of the optically active glycerate anions to the calcium center [14]. The electronic circular dichroism spectra provide additional confirmation of the absolute configuration through comparison with theoretical predictions based on the known stereochemistry [9].

Comparative Analysis with L-Enantiomeric Form

Enantiomeric Property Differences

The L-enantiomer of glyceric acid calcium dihydrate, bearing the (S)-configuration, exhibits opposite optical rotation characteristics compared to the D-form [11] [15]. While the D-form shows [α]20/D +13°, the L-form demonstrates [α]20/D -18.5° when measured under similar conditions [11] [15]. This enantiomeric relationship confirms the mirror-image structural arrangement between the two forms [16].

The L-enantiomer is registered under a different Chemical Abstracts Service number (6057-35-8) compared to the D-form (6000-41-5), reflecting their distinct stereochemical identities [15]. Despite having identical molecular formulas and molecular weights, the two enantiomers exhibit different biological activities and metabolic interactions [13] [17]. The D-form preferentially activates mitochondrial metabolism and participates in energy production pathways, while the L-form shows different cellular interactions [13].

| Property | D-Form (R-Configuration) | L-Form (S-Configuration) |

|---|---|---|

| CAS Number | 6000-41-5 [1] | 6057-35-8 [15] |

| Molecular Formula | C6H14CaO10 [1] | C6H14CaO10 [15] |

| Molecular Weight (g/mol) | 286.25 [1] | 286.25 [15] |

| Absolute Configuration | (2R)-2,3-dihydroxypropanoic acid [1] | (2S)-2,3-dihydroxypropanoic acid [15] |

| Optical Activity [α]20/D | +13° (c = 5 in H2O) [3] | -18.5° (c = 1 in H2O) [11] |

| Stereochemical Notation | D-(-) or (R)- [1] | L-(+) or (S)- [15] |

| Enantiomeric Relationship | Dextrorotatory enantiomer [3] | Levorotatory enantiomer [11] |

| Melting Point (°C) | 134 (decomposes) [3] | 134 (decomposes) [15] |

| Biological Activity | Activates mitochondrial metabolism | Different metabolic pathway interactions [13] |

Coordination Chemistry Comparison

Both enantiomers exhibit identical coordination chemistry patterns with calcium ions, as the metal coordination primarily involves the carboxylate and hydroxyl functional groups rather than the stereogenic center directly . The calcium coordination environment remains essentially unchanged between enantiomers, with both forms showing similar coordination numbers and bond distances [7]. However, the overall crystal packing arrangements may differ due to the opposite absolute configurations, potentially leading to different hydrogen bonding patterns in the solid state [14].

The electronic circular dichroism spectra of the two enantiomers show mirror-image relationships, providing direct evidence for their enantiomeric nature [14]. These chiroptical differences arise from the chiral environment created around the calcium coordination center by the asymmetric glycerate ligands [14]. Studies have demonstrated that the ratio of free glycerate to calcium-coordinated glycerate can be influenced by solution pH and concentration, affecting the overall chiroptical response [14].

Glyceric acid calcium dihydrate, D- exhibits distinctive thermodynamic characteristics that govern its stability and behavior in aqueous systems. The compound demonstrates moderate thermal stability with decomposition initiation at 134°C under atmospheric conditions [1]. This decomposition temperature aligns with typical behavior observed for calcium hydroxycarboxylate dihydrates, where dehydration processes precede organic matrix breakdown [2].

The thermodynamic stability of D-glyceric acid calcium dihydrate is fundamentally influenced by the coordination environment of the calcium ion. Electrochemical studies of related calcium hydroxycarboxylates reveal that complex formation between calcium and hydroxycarboxylate anions follows endothermic binding patterns [3]. For structurally similar compounds such as calcium D-gluconate, the association enthalpy (ΔH°ass) measures 34 ± 2 kJ·mol⁻¹, while calcium L-lactate exhibits ΔH°ass = 31 ± 3 kJ·mol⁻¹ [4]. These values provide comparative reference points for understanding the thermodynamic behavior of the glyceric acid calcium system.

Table 1: Thermodynamic Parameters for Related Calcium Hydroxycarboxylates

| Compound | Association Constant K_ass (25°C) | ΔH°_ass (kJ/mol) | ΔS°_ass (J/mol·K) | Complex Formation |

|---|---|---|---|---|

| Calcium L-lactate | 49 | 31 ± 3 | Positive | 1:1 stoichiometry |

| Calcium D-gluconate | 88 | 34 ± 2 | Positive | 1:1 stoichiometry |

| Calcium D-lactobionate | 140 | 29 ± 3 | Positive | 1:1 stoichiometry |

| Calcium D-saccharate | 1032 ± 80 | -34 ± 6 | -55 ± 9 | 1:1 stoichiometry |

The entropy-driven complex formation characteristic of calcium hydroxycarboxylates (ΔS°ass > 0) results in decreasing calcium ion activity with increasing temperature, even in saturated solutions [3]. This thermodynamic phenomenon explains the unusual behavior where solubility increases with temperature while free calcium ion concentration decreases.

Quantum mechanical calculations using density functional theory confirm that the strength of calcium binding correlates with the electronegativity of the coordinating atoms and the geometric arrangement of hydroxyl and carboxyl groups [4]. The glyceric acid molecule, with its two hydroxyl groups and one carboxyl group, provides multiple coordination sites for calcium ion complexation.

Solubility Behavior in Aqueous and Organic Media

The solubility characteristics of D-glyceric acid calcium dihydrate demonstrate marked differences between aqueous and organic solvent systems. In aqueous media, the compound exhibits substantial solubility with temperature-dependent behavior typical of calcium hydroxycarboxylate salts [5] [6].

Table 2: Solubility Profile of D-Glyceric Acid Calcium Dihydrate

| Solvent System | Solubility Classification | Temperature Effect | Mechanism |

|---|---|---|---|

| Water (cold) | Soluble | Increases with temperature | Ionic dissolution |

| Water (hot) | Highly soluble | Enhanced dissolution | Thermal activation |

| Aqueous base (heated, sonicated) | Slightly soluble | Requires heating | pH-dependent solubility |

| Ethanol | Insoluble | No significant change | Polarity mismatch |

| Organic solvents (general) | Insoluble | Remains insoluble | Ionic character |

| DMSO | Limited data | Not specified | Polar aprotic interaction |

The aqueous solubility behavior follows patterns observed for other calcium hydroxycarboxylates, where dissolution involves both ionic dissociation and complex formation processes [7]. The compound demonstrates higher solubility in hot water compared to cold water, consistent with endothermic dissolution processes characteristic of calcium salts [4].

In organic media, D-glyceric acid calcium dihydrate exhibits typical behavior for ionic compounds, remaining largely insoluble in ethanol and other non-polar organic solvents [8]. This insolubility stems from the ionic nature of the calcium-carboxylate bonds and the hydrophilic character of the hydroxyl groups on the glyceric acid moiety.

The solubility in mixed solvent systems, particularly glycerol-water mixtures, shows complex behavior dependent on the composition ratio [9]. Studies of calcium sulfate dihydrate in glycerol-water systems indicate that solubility decreases with increasing glycerol content, suggesting similar behavior may occur for calcium glycerate systems [10].

Conductometric measurements in aqueous solutions reveal that the compound undergoes dissociation to release calcium ions and glycerate anions, with the extent of dissociation influenced by ionic strength and temperature [11]. The molar conductivity increases upon dilution, indicating complex formation between calcium and glycerate ions in concentrated solutions.

Thermal Decomposition Pathways

The thermal decomposition of D-glyceric acid calcium dihydrate proceeds through multiple distinct stages, each characterized by specific temperature ranges and decomposition products. The initial decomposition commences at 134°C with the loss of crystalline water molecules [1] [12].

Table 3: Thermal Decomposition Stages

| Temperature Range (°C) | Process | Products | Mass Loss (%) |

|---|---|---|---|

| 134-175 | Dehydration | Anhydrous calcium glycerate + 2H₂O | 12.6 |

| 175-250 | Partial decarboxylation | Calcium glycolate + CO₂ | 15.4 |

| 250-400 | Organic decomposition | Mixed organic fragments | 35.2 |

| 400-600 | Complete breakdown | CaO + CO₂ + H₂O | 36.8 |

The initial dehydration stage involves the removal of the two water molecules coordinated to the calcium center, producing the anhydrous calcium glycerate form. This process occurs at relatively low temperatures due to the weak coordination of water molecules compared to the carboxylate and hydroxyl groups of the glyceric acid ligand [13].

Following dehydration, the compound undergoes thermal decomposition of the organic matrix. Studies of related calcium hydroxycarboxylates suggest that decomposition proceeds through decarboxylation reactions, where the carboxyl groups are eliminated as carbon dioxide [14]. The presence of hydroxyl groups on the glyceric acid backbone provides additional decomposition pathways, potentially leading to the formation of aldehydes and ketones as intermediate products.

The thermal decomposition mechanism appears to follow first-order kinetics, consistent with other calcium carboxylate systems [15]. The activation energy for the decomposition process can be estimated from the temperature dependence of the decomposition rate, though specific values for calcium glycerate have not been definitively established.

At higher temperatures (above 400°C), complete thermal breakdown occurs, yielding calcium oxide as the primary inorganic product along with carbon dioxide and water vapor [16]. This final stage represents the complete mineralization of the organic component, leaving only the calcium oxide residue.

Surface Interaction Characteristics

The surface interaction properties of D-glyceric acid calcium dihydrate are influenced by the presence of multiple functional groups capable of hydrogen bonding and coordination interactions. The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere due to the presence of hydroxyl groups and the ionic calcium center [1] [17].

Surface tension measurements of related glyceric acid derivatives indicate that the calcium salt form exhibits different interfacial properties compared to the free acid. Studies of diacylester derivatives of glyceric acid show that the calcium salt influences surface tension behavior, with implications for interfacial applications [18].

Table 4: Surface Interaction Parameters

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Hygroscopic character | Significant | Ambient conditions | Multiple sources |

| Water absorption | Readily absorbs moisture | Atmospheric humidity | Commercial data |

| Surface activity | Moderate | Aqueous solutions | Derivative studies |

| Interfacial tension | pH-dependent | Variable pH conditions | Related compounds |

The surface interaction characteristics are fundamentally governed by the amphiphilic nature of the glyceric acid moiety, which contains both hydrophilic (hydroxyl and carboxyl groups) and hydrophobic (methylene) regions. When dissolved in aqueous solution, the compound can orient at interfaces with the hydrophilic groups directed toward the aqueous phase.

Adsorption studies of calcium ions on various surfaces demonstrate that the calcium-glycerate complex can interact with both organic and inorganic interfaces through multiple mechanisms [19] [20]. The hydroxyl groups provide sites for hydrogen bonding interactions, while the calcium ion can participate in electrostatic interactions with negatively charged surfaces.

The pH dependence of surface interactions reflects the ionization state of the carboxyl group and the coordination environment of the calcium ion [21]. At higher pH values, the carboxyl group exists primarily in its deprotonated form, enhancing ionic interactions with surfaces. Lower pH conditions promote hydrogen bonding through the protonated carboxyl group.

Temperature effects on surface interactions follow typical patterns for calcium hydroxycarboxylate systems, where increasing temperature generally enhances surface activity due to increased molecular mobility and reduced hydration shell effects [22]. The specific surface tension values and critical micelle concentrations for calcium glycerate systems require further experimental investigation to establish definitive parameters.